![molecular formula C8H13NO6 B3109196 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate CAS No. 1706458-74-3](/img/structure/B3109196.png)
2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate
Overview
Description
2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is a chemical compound with the formula C₈H₁₃NO₆ . It has a molecular weight of 219.2 g/mol . The CAS Number for this compound is 1184185-17-8 .
Molecular Structure Analysis
The molecular structure of 2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.Scientific Research Applications
Chemical Reactions and Synthesis
- Laurenço and Burgada (1976) studied the formation and transformation of spirophosphoranes, focusing on the reactions of these compounds with various ethers and enamines. They found that 1,4,6,9-tetraoxa-5-phospha(V)spiro[4,4]nonane can react with ethyl vinyl ether to form a spirophosphorane containing a P-C bond (Laurenço & Burgada, 1976).
Rearrangement Reactions
- Chlenov et al. (1978) investigated the rearrangements in 6-nitro-2,9-dioxa-1-azabicyclo[4.3.0]nonanes, leading to the formation of substituted spiro[isoxazoline-5,2′-tetrahydrofurans] (Chlenov et al., 1978).
Metal-Containing Ionic Liquids
- Zakharov et al. (2021) synthesized and studied metal-containing ionic liquids composed of various spiro cations and tetrachlorometallate anions, examining their crystal structures and thermal properties (Zakharov et al., 2021).
Organic Synthesis
- Emerson, Titus, and Jones (1998) described the synthesis of spiro compounds like 2-aza-3,4,6-trioxo-1,2-diphenylspiro[4.4]nonane and their subsequent reactions to produce other compounds (Emerson et al., 1998).
- Ribeiro et al. (1994) focused on the asymmetric synthesis of spiro-piperidine derivatives, utilizing different synthetic methods (Ribeiro et al., 1994).
Spiroannulation Methods
- Rolandsgard et al. (2005) developed an efficient method for spiroannulation, producing α,α′-difunctionalised spiro[4.5]decanes, and explored their structural assignments (Rolandsgard et al., 2005).
Heterocyclic System Synthesis
- Chlenov et al. (1977) studied the reaction of boron fluoride etherate with 2,9-dioxa-1-azabicyclo[4.3.0]nonane derivatives, leading to the formation of a new heterocyclic system (Chlenov et al., 1977).
Intramolecular Rearrangements
- Chlenov et al. (1978) again explored intramolecular rearrangements in the 6-acetyl-2,9-dioxa-1-azabicyclo[4.3.0]nonane series, revealing different reaction pathways depending on the reactants used (Chlenov et al., 1978).
Novel Synthesis Techniques
- Rowicki et al. (2019) synthesized a dispiro derivative of 7-oxa-1-azabicyclo[2.2.1]heptane and performed conformational analysis on the product (Rowicki et al., 2019).
Safety and Hazards
2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate is classified as an irritant . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
2,5-dioxa-8-azaspiro[3.5]nonane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2H2O4/c1-2-9-6(3-7-1)4-8-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJYPJGFDIXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CN1)COC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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